AMG 511

Übersicht

Beschreibung

AMG 511 ist ein potenter und oral verfügbarer Pan-Inhibitor der Klasse-I-Phosphoinositid-3-Kinasen (PI3Ks). Das PI3K-Signalnetzwerk spielt eine entscheidende Rolle bei verschiedenen zellulären Prozessen, darunter Wachstum, Überleben und Stoffwechsel. This compound hat in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt, insbesondere bei Glioblastomen und Lungenkrebs .

Wissenschaftliche Forschungsanwendungen

AMG 511 wurde umfassend auf seine Antitumoraktivität untersucht. Es hat in verschiedenen präklinischen Modellen, einschließlich Glioblastomen, Lungenkrebs und anderen Tumoren mit PI3K-Signalwegmutationen, Wirksamkeit gezeigt .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv Klasse-I-PI3Ks hemmt. Diese Hemmung führt zu einer Abnahme der Phosphorylierung von AKT, einem wichtigen nachgeschalteten Effektor im PI3K-Signalweg. Die Reduktion der AKT-Phosphorylierung führt zu einem verminderten Zellwachstum und Überleben, was letztendlich zur Apoptose von Tumorzellen führt . This compound hat keine signifikante Bindungsaffinität zu anderen Proteinkinasen gezeigt, was seine Selektivität für PI3Ks unterstreicht .

Wirkmechanismus

AMG 511 exerts its effects by selectively inhibiting class I PI3Ks. This inhibition leads to a decrease in the phosphorylation of AKT, a key downstream effector in the PI3K pathway. The reduction in AKT phosphorylation results in decreased cell growth and survival, ultimately leading to tumor cell apoptosis . This compound has shown no significant binding affinity toward other protein kinases, highlighting its selectivity for PI3Ks .

Biochemische Analyse

Biochemical Properties

AMG 511 is a pan-PI3K inhibitor, meaning it targets multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. The compound inhibits these isoforms with Ki values of 4 nM, 6 nM, 2 nM, and 1 nM, respectively . By inhibiting PI3K, this compound reduces the phosphorylation of AKT at Ser473, a key step in the PI3K/AKT signaling pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In U87 MG glioblastoma cells, this compound inhibits AKT phosphorylation in a dose-dependent manner, leading to reduced cell proliferation and increased apoptosis . The compound also affects endothelial cells, reducing their proliferation and inducing apoptosis . These effects are mediated through the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of class I PI3Ks, which are key regulators of the PI3K/AKT signaling pathway. By binding to the ATP-binding site of PI3Ks, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition reduces the activation of AKT and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows a dose-dependent inhibition of AKT phosphorylation, with significant effects observed up to 16 hours after administration . Long-term studies have shown that this compound can inhibit tumor growth in xenograft models over a period of 12 days . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its effects on cellular function appear to be sustained over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that doses ranging from 3 to 30 mg/kg can inhibit tumor growth in xenograft models . Higher doses of this compound have been associated with increased inhibition of AKT phosphorylation and greater anti-tumor activity . The toxic or adverse effects of this compound at high doses have not been extensively reported .

Metabolic Pathways

This compound is involved in the PI3K/AKT signaling pathway, a critical pathway for cell growth, survival, and metabolism. By inhibiting PI3Ks, this compound reduces the phosphorylation of AKT and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis . The compound does not significantly interact with other metabolic pathways or enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. The compound is known to be orally bioavailable and has a good pharmacokinetic profile . This compound is distributed throughout the body and can effectively reach tumor tissues, where it exerts its anti-tumor effects .

Subcellular Localization

The subcellular localization of this compound has not been specifically reported. As a small molecule inhibitor, this compound is likely to diffuse throughout the cell and interact with its target enzymes, PI3Ks, in the cytoplasm . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die Synthese von AMG 511 beinhaltet die Optimierung einer Reihe von PyridyltriazinenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Analyse Chemischer Reaktionen

AMG 511 unterliegt hauptsächlich Inhibitionsreaktionen, die auf den PI3K-Signalweg abzielen. Es unterdrückt die PI3K-Signalübertragung signifikant, indem es die Phosphorylierung von AKT an Ser473 reduziert. Diese Hemmung ist dosisabhängig und korreliert mit den Plasmakonzentrationen von this compound . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die dephosphorylierte Form von AKT, die zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Tumorzellen führt .

Vergleich Mit ähnlichen Verbindungen

AMG 511 ist einzigartig in seiner potenten und selektiven Hemmung von Klasse-I-PI3Ks. Ähnliche Verbindungen umfassen andere PI3K-Inhibitoren wie GDC-0941, BKM120 und ZSTK474. Im Vergleich zu diesen Verbindungen hat this compound ein überlegenes pharmakokinetisches Profil mit geringer Clearance und guter Bioverfügbarkeit nach oraler Gabe . Dies macht this compound zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie.

Eigenschaften

IUPAC Name |

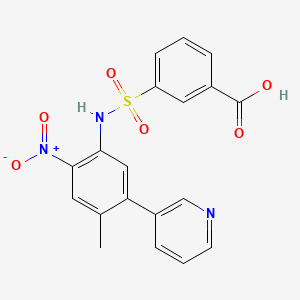

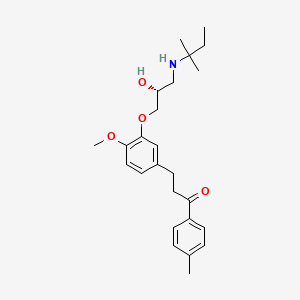

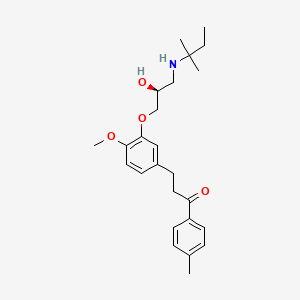

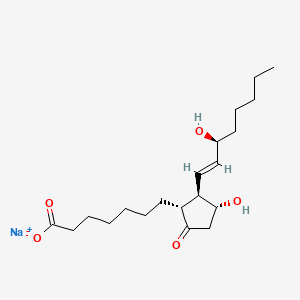

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.